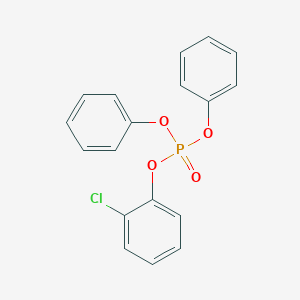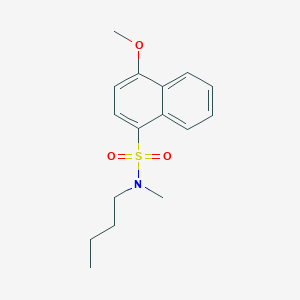
N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide, also known as ADMS, is a sulfonamide compound that has been widely used in scientific research for its various applications. ADMS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 315.39 g/mol.
作用機序
The mechanism of action of N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide is not well understood. However, it is believed that N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide acts as an inhibitor of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide may also inhibit the activity of other enzymes, such as cholinesterases.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which may have implications for the treatment of glaucoma and other diseases. N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide has also been shown to have antitumor activity in vitro and in vivo.
実験室実験の利点と制限
N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide has several advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide has been widely used in scientific research, which means that there is a large body of literature on its properties and applications. However, one limitation is that the mechanism of action of N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide is not well understood, which may limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research on N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide. One direction is to further investigate the mechanism of action of N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide, which may lead to the development of new drugs for the treatment of various diseases. Another direction is to explore the use of N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide as a probe in fluorescence studies, which may have applications in the development of new sensors and imaging agents. Additionally, research could be conducted on the synthesis of new compounds based on the structure of N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide, which may have new or improved properties.
合成法
N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide can be synthesized through a three-step process. The first step involves the reaction of 4-acetylphenylamine with chlorosulfonic acid to form 4-acetylphenylsulfonyl chloride. The second step involves the reaction of 2,4-dimethylphenol with sodium hydride to form the corresponding sodium salt, which is then reacted with the 4-acetylphenylsulfonyl chloride to form N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide. The final step involves the purification of N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide through recrystallization.
科学的研究の応用
N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide has been widely used in scientific research for its various applications. It has been used as a reagent in the synthesis of various compounds, including sulfonamides and sulfones. N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide has also been used as a ligand in the synthesis of metal complexes. Additionally, N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide has been used as a probe in fluorescence studies.
特性
分子式 |
C16H17NO3S |
|---|---|
分子量 |
303.4 g/mol |
IUPAC名 |
N-(4-acetylphenyl)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H17NO3S/c1-11-4-9-16(12(2)10-11)21(19,20)17-15-7-5-14(6-8-15)13(3)18/h4-10,17H,1-3H3 |
InChIキー |
PKMGRSQSUXOACT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C)C |
正規SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-fluoro-2-methoxy-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229001.png)
![N-[1-(4-Imidazol-1-yl-phenyl)-ethyl]-phthalamic acid](/img/structure/B229004.png)
![4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B229007.png)


![N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B229022.png)

